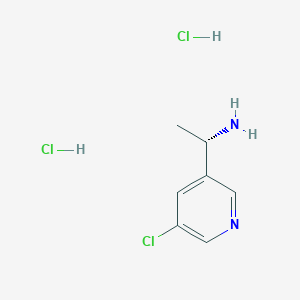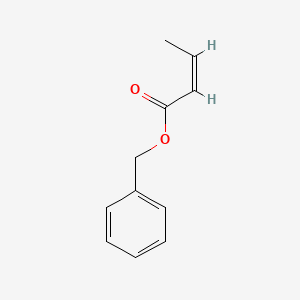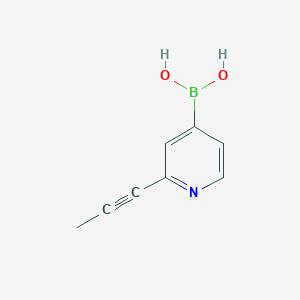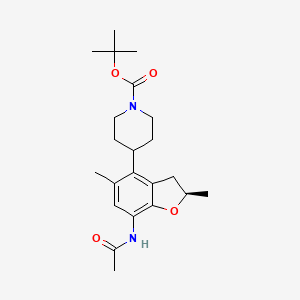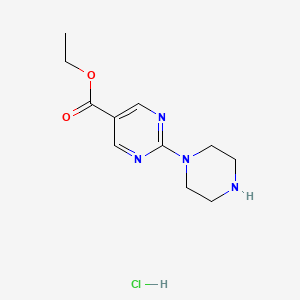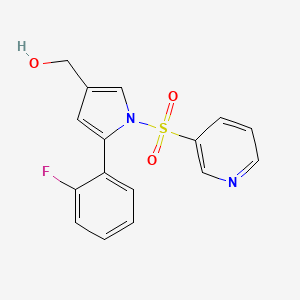
Vonoprazan fumarate impurity 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vonoprazan fumarate impurity 4, chemically known as 1-(5-(4-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, is a byproduct formed during the synthesis of vonoprazan fumarate. Vonoprazan fumarate is a potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers. Impurities like this compound are crucial for quality control and regulatory compliance in pharmaceutical manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of vonoprazan fumarate impurity 4 involves a multi-step synthetic process. One common method includes the reaction of a compound represented by formula IV with a compound represented by formula VI to obtain a compound represented by formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and cost-effective. The process involves mild reaction conditions, environmentally friendly procedures, and easily obtainable raw materials. The purification method is straightforward, and the process is stable and reproducible, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Vonoprazan fumarate impurity 4 undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves reagents like benzofurazan in an alkaline medium (e.g., borate buffer pH 8.2) to produce highly fluorescent products.
Oxidation and Reduction: Standard oxidizing and reducing agents are used under controlled conditions to modify the chemical structure of the impurity.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with benzofurazan results in highly fluorescent products .
Aplicaciones Científicas De Investigación
Vonoprazan fumarate impurity 4 has several scientific research applications:
Pharmaceutical Research: It is used in the development and validation of analytical methods for quality control of vonoprazan fumarate.
Chemistry: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Research involving this compound contributes to understanding the pharmacokinetics and pharmacodynamics of vonoprazan fumarate.
Mecanismo De Acción
Vonoprazan fumarate impurity 4, like its parent compound vonoprazan fumarate, acts as a potassium-competitive acid blocker. It inhibits the H+, K±ATPase enzyme system in a potassium-competitive manner, thereby suppressing basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . This mechanism is crucial for its role in acid suppression and the treatment of acid-related disorders.
Comparación Con Compuestos Similares
- Vonoprazan Fumarate Impurity 1
- Vonoprazan Fumarate Impurity 2
- Vonoprazan Carbaldehyde Impurity
- Vonoprazan Chloro Pyridine Impurity
Comparison: Vonoprazan fumarate impurity 4 is unique due to its specific chemical structure and the conditions under which it is formed. Compared to other impurities, it has distinct properties that make it valuable for specific analytical and research applications. For instance, its formation involves unique synthetic routes and reaction conditions that differ from those of other impurities .
Propiedades
IUPAC Name |
[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-15-6-2-1-5-14(15)16-8-12(11-20)10-19(16)23(21,22)13-4-3-7-18-9-13/h1-10,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNCHRTXGGZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
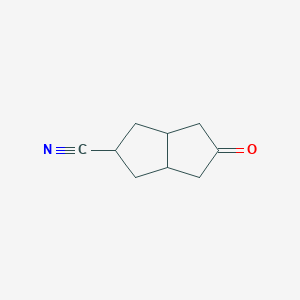
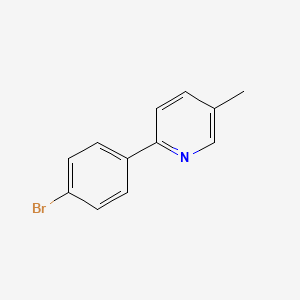
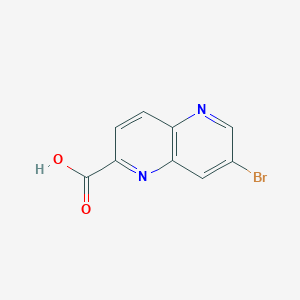
![Methyl4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate](/img/structure/B8218839.png)
![(NE,S)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8218842.png)
![Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl](/img/structure/B8218848.png)
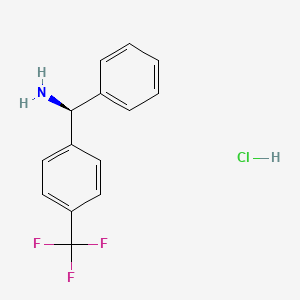
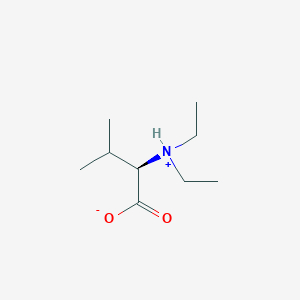
![1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B8218871.png)
